

Application Notes and Protocols for PSI-353661 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of **PSI-353661**, an experimental phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

Mechanism of Action

PSI-353661 is a liver-targeting prodrug that is metabolized intracellularly to its active triphosphate form, PSI-352666. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus inhibiting viral replication. The metabolic activation of **PSI-353661** involves a series of enzymatic steps, beginning with the hydrolysis of the carboxyl ester by Cathepsin A and Carboxylesterase 1 (CES1). This is followed by the removal of the amino acid moiety by Histidine triad nucleotide-binding protein 1 (HINT1) and subsequent phosphorylation steps to yield the active triphosphate analog.

Signaling Pathway: Metabolic Activation of PSI-353661

The following diagram illustrates the intracellular metabolic activation pathway of **PSI-353661** to its active triphosphate form, PSI-352666.





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Caption: Metabolic activation of **PSI-353661** to its active form.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of **PSI-353661** in various HCV replicon systems and cell lines.

Table 1: Antiviral Activity of PSI-353661 against HCV Replicons

HCV Genotype	Replicon System	EC50 (nM)	EC ₉₀ (nM)	Reference
1a	Wild-Type	-	8	[1]
1b	Wild-Type	3.0	8.5	[2]
2a	Wild-Type	-	-	-
1b	S282T Mutant	-	11	[1]

Table 2: Cytotoxicity Profile of PSI-353661

Cell Line	Assay Duration	CC ₅₀ (µM)	Reference
Huh7	8 days	> 80	[2]
HepG2	8 days	> 80	[2]
BxPC3	8 days	> 80	
CEM	8 days	> 80	_

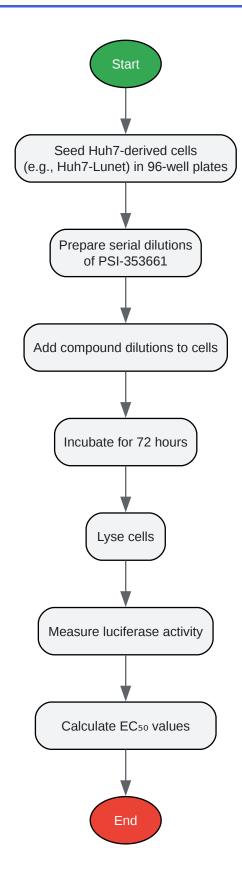


Experimental Protocols Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol describes the determination of the 50% effective concentration (EC₅₀) of **PSI-353661** using an HCV subgenomic replicon system expressing a reporter gene (e.g., luciferase).

Experimental Workflow: HCV Replicon Assay





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Caption: Workflow for determining the antiviral activity of PSI-353661.



Materials:

- HCV genotype 1b subgenomic replicon-harboring Huh7 cells (e.g., Huh-7 Lunet)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- PSI-353661
- Dimethyl sulfoxide (DMSO)
- · Luciferase assay reagent
- 96-well cell culture plates
- Luminometer

Procedure:

- Cell Seeding: Seed Huh7 cells harboring the HCV genotype 1b luciferase reporter replicon in a 96-well plate at a density of 5 x 10³ cells per well in 100 μL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Preparation: Prepare a 2X serial dilution of **PSI-353661** in DMEM. The final concentrations should typically range from 0.1 nM to 1 μ M. Include a vehicle control (DMSO) and a no-treatment control.
- Cell Treatment: Remove the culture medium from the 96-well plate and add 100 μL of the prepared compound dilutions to the respective wells.
- Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.



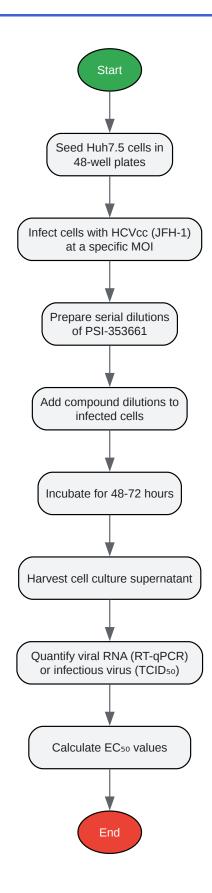
• Data Analysis: Determine the EC₅₀ value by plotting the percentage of inhibition of luciferase activity against the log concentration of **PSI-353661** and fitting the data to a sigmoidal doseresponse curve.

Protocol 2: Infectious Virus Assay

This protocol outlines the procedure to evaluate the efficacy of **PSI-353661** against infectious HCV particles using the JFH-1 (genotype 2a) cell culture system.

Experimental Workflow: Infectious Virus Assay





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Caption: Workflow for assessing PSI-353661 against infectious HCV.



Materials:

- Huh7.5 cells
- HCV cell culture-derived virus (HCVcc), JFH-1 strain
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- PSI-353661
- DMSO
- RNA extraction kit
- Reagents for RT-qPCR
- 48-well cell culture plates

Procedure:

- Cell Seeding: Seed Huh7.5 cells in a 48-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.
- Infection: Infect the cells with HCVcc (JFH-1) at a multiplicity of infection (MOI) of 0.1 for 4 hours.
- Treatment: After infection, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of PSI-353661.
- Incubation: Incubate the plates for 48 to 72 hours.
- Viral RNA Quantification: Harvest the cell culture supernatant and extract viral RNA using a commercial kit. Quantify HCV RNA levels using a one-step real-time RT-PCR assay.
- Data Analysis: Calculate the EC₅₀ value based on the reduction of HCV RNA levels in the supernatant of treated cells compared to the vehicle control.

Protocol 3: Cytotoxicity Assay (MTT Assay)



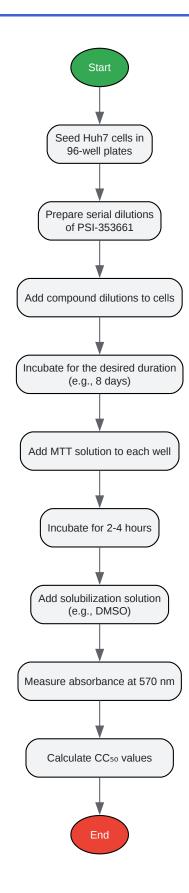




This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of **PSI-353661** in Huh7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Cytotoxicity Assay





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Caption: Workflow for determining the cytotoxicity of PSI-353661.



Materials:

- Huh7 cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- PSI-353661
- DMSO
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 5 x 10³ cells per well.
- Compound Treatment: The following day, treat the cells with serial dilutions of **PSI-353661** (typically from 1 μ M to 100 μ M). Include a vehicle control (DMSO) and a no-cell control (medium only).
- Incubation: Incubate the plate for 8 days, changing the medium with freshly prepared compound every 2-3 days.
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
- \bullet Solubilization: Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.



Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control
cells. Determine the CC₅₀ value by plotting the percentage of cell viability against the log
concentration of PSI-353661.

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